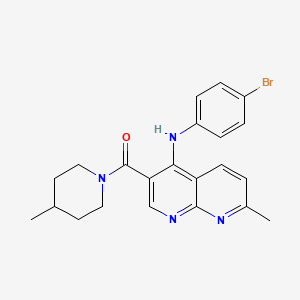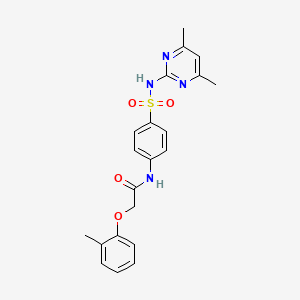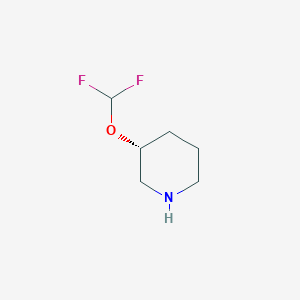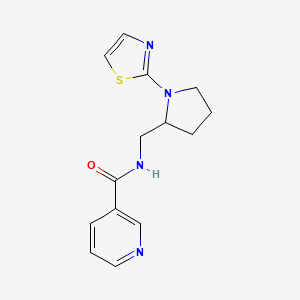
N-シクロプロピルナフタレン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropylnaphthalene-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its unique structure, which includes a naphthalene ring system and a cyclopropyl group. The combination of these structural elements imparts distinct chemical and physical properties to the compound.
科学的研究の応用
Chemistry: N-cyclopropylnaphthalene-2-sulfonamide is used as a building block in organic synthesis
Biology and Medicine: Sulfonamides, including N-cyclopropylnaphthalene-2-sulfonamide, have been studied for their antibacterial properties. They inhibit the growth of bacteria by interfering with folate synthesis, which is essential for bacterial DNA replication .
Industry: In the industrial sector, sulfonamides are used in the production of polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One common method for synthesizing sulfonamides involves the oxidative coupling of thiols and amines.
Sulfonyl Chloride Method: Another method involves the preparation of sulfonyl chlorides from thiols by oxidation with reagents such as N-chlorosuccinimide, followed by reaction with amines.
Industrial Production Methods: Industrial production of sulfonamides typically involves large-scale synthesis using the sulfonyl chloride method due to its high yield and efficiency. The process is optimized to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-cyclopropylnaphthalene-2-sulfonamide can undergo oxidation reactions, where the sulfonamide group is oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinamide and sulfenamide derivatives.
Substitution: Various substituted naphthalene derivatives.
作用機序
The mechanism of action of N-cyclopropylnaphthalene-2-sulfonamide involves the inhibition of bacterial enzymes involved in folate synthesis. The compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for the synthesis of dihydrofolic acid. This inhibition disrupts the production of tetrahydrofolate, a cofactor required for DNA synthesis, leading to bacterial cell death .
類似化合物との比較
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfamethazine: A sulfonamide used in veterinary medicine with a similar antibacterial activity.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Uniqueness: N-cyclopropylnaphthalene-2-sulfonamide is unique due to its cyclopropyl and naphthalene moieties, which impart distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s stability, reactivity, and biological activity compared to simpler sulfonamides.
特性
IUPAC Name |
N-cyclopropylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,14-12-6-7-12)13-8-5-10-3-1-2-4-11(10)9-13/h1-5,8-9,12,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQCUUWDALBDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)

![3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2547990.png)
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/new.no-structure.jpg)



![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)


![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2548002.png)


